molecular formula C12H12FIO2 B14002486 1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone

1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone

Cat. No.: B14002486
M. Wt: 334.12 g/mol
InChI Key: NPKXWSUHTHCWNE-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone is a synthetic organic compound with the molecular formula C12H12FIO2 and a molecular weight of 334.13 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with fluorine, iodine, and methyl groups, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Introduction of Fluorine and Iodine: Fluorine and iodine atoms are introduced through halogenation reactions using reagents such as fluorine gas and iodine monochloride.

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or similar reagents.

    Final Assembly: The final step involves the coupling of the substituted benzofuran with ethanone under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s fluorine and iodine substituents play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways may vary depending on the specific application, but common targets include enzymes, receptors, and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of both fluorine and iodine atoms, along with the methyl group, makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H12FIO2

Molecular Weight

334.12 g/mol

IUPAC Name

1-[5-fluoro-2-(iodomethyl)-2-methyl-3H-1-benzofuran-7-yl]ethanone

InChI

InChI=1S/C12H12FIO2/c1-7(15)10-4-9(13)3-8-5-12(2,6-14)16-11(8)10/h3-4H,5-6H2,1-2H3

InChI Key

NPKXWSUHTHCWNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC2=C1OC(C2)(C)CI)F

Origin of Product

United States

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